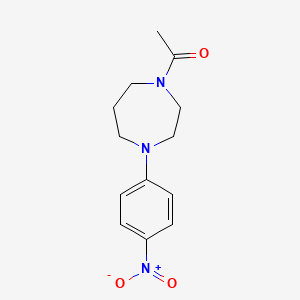
1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane
概要
説明
1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is characterized by the presence of an acetyl group and a nitrophenyl group attached to a diazepane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane typically involves the cyclization of 1,2-diamine derivatives with appropriate reagents. One common method includes the reaction of 1,2-diamine with sulfonium salts under basic conditions to form the diazepane ring. Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce diazepane derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted diazepane derivatives.
科学的研究の応用
1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1-Acetyl-4-(4-nitrophenyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
1-(1-acetyl-4-piperidinyl)-4-(4-nitrophenyl)piperazine: Another related compound with a piperidine ring.
Uniqueness
1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane is unique due to its specific diazepane ring structure, which can confer different chemical and biological properties compared to its piperazine and piperidine analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
生物活性
1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting significant findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a diazepane ring substituted with an acetyl group and a nitrophenyl moiety. This structural configuration is crucial for its interaction with biological targets.
Antithrombotic Properties
Research has demonstrated that diazepane derivatives can act as inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade. A study reported that compounds similar to this compound displayed significant fXa inhibitory activity, with some derivatives achieving IC50 values as low as 6.8 nM. This suggests that modifications to the diazepane structure can enhance antithrombotic efficacy without prolonging bleeding time .
Case Studies
Case Study 1: Synthesis and Evaluation
A series of studies synthesized various diazepane derivatives, including those with nitrophenyl substitutions. These compounds were evaluated for their biological activities, particularly focusing on their interactions with fXa. The results indicated that structural variations significantly impacted their inhibitory potency, highlighting the importance of molecular design in drug development .
Case Study 2: In Vivo Studies
In vivo studies involving animal models assessed the efficacy of diazepane derivatives in inflammatory diseases. Compounds exhibiting high affinity for sEH were shown to alleviate symptoms in models of arthritis and pancreatitis, suggesting that this compound may have similar therapeutic potential .
Data Table: Biological Activity Summary
特性
IUPAC Name |
1-[4-(4-nitrophenyl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-11(17)14-7-2-8-15(10-9-14)12-3-5-13(6-4-12)16(18)19/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNBFXGPYBPOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













